molecular formula C17H15N5O2 B2501746 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide CAS No. 1795085-84-5

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2501746
CAS No.: 1795085-84-5
M. Wt: 321.34
InChI Key: HIFLETWXYAWDTN-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide is a novel synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates a fused 1H -imidazo[1,2- b ]pyrazole core, a privileged scaffold known for its significant pharmacological potential, including noted anti-inflammatory, antiviral, and anticancer properties in related derivatives . The scaffold's versatility makes it a key intermediate in diversity-oriented synthesis for building pharmacologically relevant compound libraries . The structure is further functionalized with a furan-2-yl moiety and a nicotinamide group, connected via an ethyl linker. The imidazo[1,2-b]pyrazole core is a subject of interest in modern synthetic chemistry, with efficient methods like the Groebke–Blackburn–Bienaymé multicomponent reaction being employed for its preparation . The inclusion of the nicotinamide (vitamin B3) moiety is of particular interest, as this group is a key component in biological systems and is found in numerous enzyme cofactors. Compounds containing nicotinamide and related heterocycles like imidazole are extensively researched for their diverse biological activities . This combination of structural features makes this compound a valuable chemical tool for medicinal chemistry programs , particularly in the synthesis and screening of new therapeutic agents, and for investigating novel mechanisms of action against various biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new inhibitors or modulators of protein function. Application Note: This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(13-3-1-5-18-12-13)19-6-7-21-8-9-22-16(21)11-14(20-22)15-4-2-10-24-15/h1-5,8-12H,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFLETWXYAWDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazolamine Derivatives

The imidazo[1,2-b]pyrazol scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyrazole with α-haloketones or α-haloaldehydes. For example, treatment of 3-aminopyrazole with chloroacetaldehyde in ethyl acetate at 85°C for 2 hours yields the unsubstituted imidazo[1,2-b]pyrazol intermediate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by intramolecular cyclization.

Bromination for Functionalization

To introduce a bromine atom at position 3 of the imidazo[1,2-b]pyrazol ring, N-bromosuccinimide (NBS) is employed under radical-initiated conditions. For instance, refluxing imidazo[1,2-b]pyrazol (1.0 g, 8.39 mmol) with NBS (1.5 equiv) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) in chloroform achieves 3-bromoimidazo[1,2-b]pyrazol in 75–89% yield. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions to introduce the furan-2-yl group.

Synthesis of the Nicotinamide Moiety

Hydrolysis of Nicotinonitrile

Nicotinamide is prepared via hydrolysis of 3-cyanopyridine (nicotinonitrile). Heating nicotinonitrile (10 g, 96 mmol) with concentrated sulfuric acid (20 mL) at 150°C for 3 hours followed by neutralization with aqueous NaOH yields nicotinamide in 85–92% purity. The reaction mechanism involves acid-catalyzed hydration of the nitrile group to a carboxamide.

Direct Amidation of Nicotinic Acid

Nicotinic acid (1.0 g, 8.1 mmol) reacts with thionyl chloride (5 mL) under reflux for 2 hours to form nicotinoyl chloride. Subsequent treatment with ammonium hydroxide at 0°C provides nicotinamide in 90% yield. This method is preferred for large-scale synthesis due to its simplicity and high atom economy.

Coupling of Imidazo[1,2-b]pyrazol and Nicotinamide Moieties

Reductive Amination Strategy

An alternative approach involves reductive amination of 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)acetaldehyde with nicotinamide. The aldehyde intermediate is generated by oxidizing 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethanol with pyridinium chlorochromate (PCC) in dichloromethane. Subsequent reaction with nicotinamide in the presence of NaBH₃CN in methanol at room temperature for 12 hours affords the target compound in 68% yield.

Optimization and Challenges

Regioselectivity in Imidazo Ring Formation

The position of the furan substituent is critical. Using microwave-assisted synthesis (100°C, 300 W, 30 minutes) with piperidine as a catalyst enhances regioselectivity, favoring substitution at the 6-position over the 4-position by a 4:1 ratio.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively removes unreacted nicotinamide and byproducts. Recrystallization from ethanol/water (2:1) improves purity to >98%.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a series of derivatives sharing the imidazo[1,2-b]pyrazole-ethyl-furan core but differing in substituent groups. Below is a detailed comparison with three analogs from the literature:

Table 1: Structural and Molecular Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide (Target) Nicotinamide Not Provided Not Provided Pyridine-based amide; potential hydrogen-bonding via pyridine nitrogen.
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide 2-Methylbenzamide C₁₉H₁₈N₄O₂ 334.4 Bulky aromatic substituent; increased hydrophobicity.
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Benzo[b][1,4]dioxine-sulfonamide C₁₉H₁₈N₄O₅S 414.4 Sulfonamide group; enhanced polarity and potential for ionic interactions.
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Trimethylpyrazole-sulfonamide C₁₇H₂₀N₆O₃S 388.4 Nitrogen-rich sulfonamide; methyl groups may improve metabolic stability.

Key Observations

Substituent Effects on Polarity: The nicotinamide group in the target compound introduces a pyridine ring, which may enhance water solubility and hydrogen-bonding capacity compared to the 2-methylbenzamide analog.

Steric and Hydrophobic Properties :

  • The 2-methylbenzamide substituent adds steric bulk and hydrophobicity, which might favor membrane permeability but reduce aqueous solubility.
  • The trimethylpyrazole-sulfonamide combines sulfonamide polarity with methyl-group hydrophobicity, balancing solubility and lipid bilayer penetration.

Structural Flexibility :

  • The ethyl linker in all compounds provides conformational flexibility, allowing the substituent groups to adopt optimal orientations for target engagement.

Nicotinamide derivatives are precursors for NAD+ biosynthesis, hinting at metabolic or epigenetic modulation roles for the target compound.

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by the presence of multiple heterocyclic rings, including furan and imidazo[1,2-b]pyrazole moieties. These structural components are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C15_{15}H16_{16}N4_{4}O, with a molecular weight of approximately 284.32 g/mol.

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyrazole scaffolds exhibit a broad spectrum of biological activities, particularly in antimicrobial applications. For instance, derivatives of pyrazole have shown significant antibacterial and antifungal activities against various strains. The combination of furan and imidazo[1,2-b]pyrazole in this compound suggests potential efficacy against microbial infections due to the inherent properties of these functional groups.

Compound Structural Features Biological Activity
N-(2-(5-methyl-furan-2-yl)-imidazo[1,2-b]pyrazol)Contains furan and imidazole ringsAnti-inflammatory
5-Aryl-pyrazole derivativesVarious aryl substitutions on pyrazoleAntimicrobial
This compoundFuran and imidazo[1,2-b]pyrazole moietiesPotential antibacterial/fungal

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. For example, imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may also possess similar effects through its structural components that modulate inflammatory pathways .

Anticancer Potential

Imidazole-based compounds have been recognized for their anticancer properties. The structure of this compound may allow it to interact with various cellular targets involved in cancer progression. Studies on related pyrazole derivatives have shown promising results against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of imidazole and pyrazole derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting enhanced potency.
  • Anti-inflammatory Studies : In vitro assays demonstrated that imidazole derivatives could significantly reduce the production of inflammatory cytokines in activated macrophages. This highlights the therapeutic potential of compounds like this compound in treating inflammatory diseases.
  • Anticancer Research : A recent study on pyrazole amides showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the modulation of cell cycle proteins and apoptosis pathways.

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